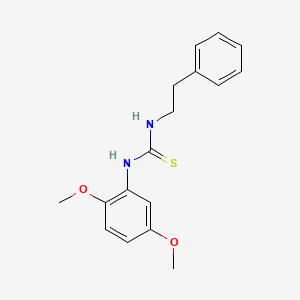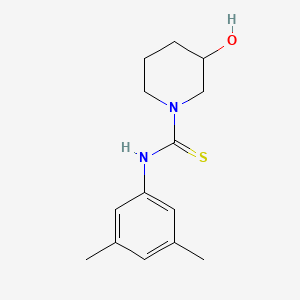![molecular formula C23H17BrN2O3S B10866955 N-[3-(4-Bromophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10866955.png)
N-[3-(4-Bromophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea is a synthetic organic compound characterized by its complex molecular structure, which includes a bromophenyl group, an acrylamide moiety, and a dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea typically involves a multi-step process:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-bromophenyl)acryloyl chloride.
Coupling with Thiourea: The acrylamide intermediate is then reacted with thiourea in a suitable solvent like ethanol under reflux conditions to form the desired thiourea derivative.
Introduction of the Dibenzofuran Moiety: The final step involves the coupling of the thiourea derivative with 2-methoxydibenzo[B,D]furan-3-ylamine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
- N-(4-Chlorophenyl)-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
- N-(4-Methylphenyl)-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
Uniqueness
N-[3-(4-Bromophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea is unique due to the presence of the acrylamide moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the bromophenyl group and the dibenzofuran ring also contributes to its unique chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H17BrN2O3S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C23H17BrN2O3S/c1-28-21-12-17-16-4-2-3-5-19(16)29-20(17)13-18(21)25-23(30)26-22(27)11-8-14-6-9-15(24)10-7-14/h2-13H,1H3,(H2,25,26,27,30)/b11-8+ |
InChI Key |
UCTAOPBJIXZXKY-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10866873.png)


![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)


![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)
![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)


![3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B10866940.png)
![Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate](/img/structure/B10866948.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene](/img/structure/B10866965.png)
